molecular formula C13H17FN2O B7530743 N-ethyl-2-(3-fluorophenyl)pyrrolidine-1-carboxamide

N-ethyl-2-(3-fluorophenyl)pyrrolidine-1-carboxamide

Cat. No. B7530743
M. Wt: 236.28 g/mol
InChI Key: DHFWDKCXVISMBJ-UHFFFAOYSA-N
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Description

N-ethyl-2-(3-fluorophenyl)pyrrolidine-1-carboxamide, also known as flurofamide, is a chemical compound that has gained significant attention in scientific research. This compound is a member of the pyrrolidine class of compounds and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Flurofamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to have potent antitumor activity and has been shown to inhibit the growth of cancer cells in vitro and in vivo. Flurofamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-ethyl-2-(3-fluorophenyl)pyrrolidine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Flurofamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition may contribute to the antitumor activity of N-ethyl-2-(3-fluorophenyl)pyrrolidine-1-carboxamide. Flurofamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may contribute to the potential use of N-ethyl-2-(3-fluorophenyl)pyrrolidine-1-carboxamide in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects:
Flurofamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Flurofamide has also been shown to inhibit angiogenesis, the growth of new blood vessels, which is a critical process in tumor growth and metastasis. In addition, N-ethyl-2-(3-fluorophenyl)pyrrolidine-1-carboxamide has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-ethyl-2-(3-fluorophenyl)pyrrolidine-1-carboxamide in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of tumor growth and metastasis. Flurofamide also has potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders, making it a valuable tool for studying the underlying mechanisms of these diseases. However, one of the limitations of using N-ethyl-2-(3-fluorophenyl)pyrrolidine-1-carboxamide in lab experiments is its potential toxicity. Flurofamide has been found to be toxic to some normal cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-ethyl-2-(3-fluorophenyl)pyrrolidine-1-carboxamide. One area of research is the development of new and more efficient synthesis methods for N-ethyl-2-(3-fluorophenyl)pyrrolidine-1-carboxamide. Another area of research is the identification of new targets for N-ethyl-2-(3-fluorophenyl)pyrrolidine-1-carboxamide, which may lead to the development of novel therapies for cancer and neurodegenerative diseases. Additionally, research on the potential side effects of N-ethyl-2-(3-fluorophenyl)pyrrolidine-1-carboxamide and ways to mitigate these effects may also be valuable. Overall, the study of N-ethyl-2-(3-fluorophenyl)pyrrolidine-1-carboxamide has the potential to contribute significantly to our understanding of cancer and neurodegenerative diseases and may lead to the development of new and more effective therapies.

Synthesis Methods

The synthesis of N-ethyl-2-(3-fluorophenyl)pyrrolidine-1-carboxamide involves the reaction of 3-fluorobenzoyl chloride with N-ethylpyrrolidine in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain N-ethyl-2-(3-fluorophenyl)pyrrolidine-1-carboxamide in high yield and purity.

properties

IUPAC Name

N-ethyl-2-(3-fluorophenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c1-2-15-13(17)16-8-4-7-12(16)10-5-3-6-11(14)9-10/h3,5-6,9,12H,2,4,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFWDKCXVISMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCCC1C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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